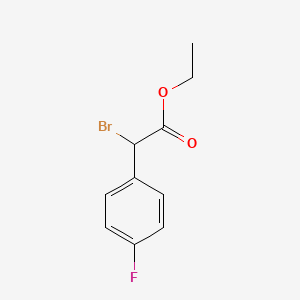

Ethyl 2-bromo-2-(4-fluorophenyl)acetate

Overview

Description

“Ethyl 2-bromo-2-(4-fluorophenyl)acetate” is a chemical compound with the CAS Number: 924312-09-4 . It has a molecular weight of 261.09 . The IUPAC name for this compound is ethyl (4-bromo-2-fluorophenyl)acetate . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10BrFO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Synthesis and Characterization

- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a derivative of Ethyl 2-bromo-2-(4-fluorophenyl)acetate, was synthesized and characterized, including analysis through FT-IR, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction. This contributes to the understanding of its structural and thermal properties (Sapnakumari et al., 2014).

Biological Evaluation

- A derivative, Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, showed potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Riadi et al., 2021).

Corrosion Inhibition

- Chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, demonstrated significant corrosion inhibition activities on mild steel in hydrochloric acid solution. This suggests potential applications in corrosion protection and materials science (Lgaz et al., 2017).

Molecular Docking and Structural Analysis

- Fluorine substitution in adamantane derivatives, including Ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(4-fluorophenyl)isothioureido]acetate, alters crystal packing and contributes to the understanding of molecular interactions and potential pharmacological applications (Al-Wahaibi et al., 2018).

Antibacterial Activity

- Secondary amine oxalates derived from this compound demonstrated high antibacterial activity, highlighting its potential use in developing new antibacterial agents (Arutyunyan et al., 2013).

Green Chemistry and Pharmaceutical Applications

- In the context of green chemistry, Ethyl (4-Phenylphenyl)acetate, a biaryl with anti-arthritic potential, was synthesized using Suzuki coupling in water, demonstrating the application of ethyl acetate derivatives in sustainable pharmaceutical synthesis (Costa et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Mechanism of Action

Target of Action

It is known that many compounds with similar structures have a wide range of biological targets, indicating the potential for diverse interactions .

Mode of Action

Compounds with similar structures often interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, suggesting that ethyl 2-bromo-2-(4-fluorophenyl)acetate may also have diverse effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Compounds with similar structures have been found to exert a variety of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules, all of which can impact the compound’s interactions with its targets .

Biochemical Analysis

Biochemical Properties

Ethyl 2-bromo-2-(4-fluorophenyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of desired products. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. Additionally, this compound can interact with nucleophiles in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered levels of metabolites and changes in cellular function. Furthermore, this compound can modulate the expression of specific genes, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have shown that there is a threshold dose above which this compound can cause significant changes in cellular function and overall health. It is essential to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. Additionally, the compound may undergo further metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cells, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation. The distribution of the compound within different tissues can affect its overall activity and toxicity .

Subcellular Localization

This compound can localize to specific subcellular compartments, influencing its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can impact its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name |

ethyl 2-bromo-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZFTNUPLPETKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381551 | |

| Record name | ethyl 2-bromo-2-(4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

712-52-7 | |

| Record name | ethyl 2-bromo-2-(4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

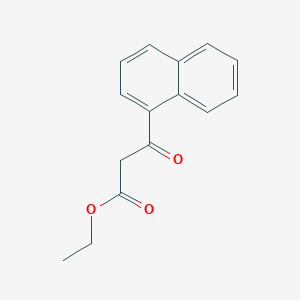

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)